6-(4-Bromophenyl)morpholin-2-one
Description
Properties
IUPAC Name |
6-(4-bromophenyl)morpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9-5-12-6-10(13)14-9/h1-4,9,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMVRWFOMBNKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)CN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Organic Chemistry of 6 4 Bromophenyl Morpholin 2 One and Morpholin 2 One Derivatives
Reaction Mechanisms Governing Morpholin-2-one (B1368128) Formation and Transformation
The synthesis of the morpholin-2-one core can be achieved through various mechanistic pathways. Classical approaches often involve the intermolecular cyclization of suitable precursors. researchgate.net For instance, the reaction of α-amino acid-derived tertiary allylic, propargylic, or benzylic amines with epoxides in the presence of a zinc halide catalyst can yield structurally diverse morpholin-2-ones through a Stevens rearrangement. researchgate.net
Another elegant strategy involves a domino sequence comprising a [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. This method, catalyzed by a chiral phosphoric acid, allows for the enantioselective synthesis of C3-substituted morpholin-2-ones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. researchgate.netnih.gov The reaction proceeds through a cyclic α-iminium hemiacetal intermediate, representing a formal asymmetric aza-benzilic ester rearrangement. researchgate.net
Furthermore, a one-pot Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC) sequence has been developed to produce 3-aryl/alkyl morpholin-2-ones. nih.govnih.gov This process starts from commercially available aldehydes and proceeds through a stereoselective epoxidation, followed by a cascade ring-opening and lactonization to form the morpholin-2-one ring. nih.govacs.org
Transformations of the morpholin-2-one scaffold are equally diverse. For example, N-acyl morpholin-2-ones can be generated from the oxidative lactonization of N-substituted diethanolamines using a palladium catalyst. acs.org These N-acylated derivatives are particularly important as monomers for ring-opening polymerization. acs.org
Cross-Dehydrogenative Coupling (CDC) Reactions for Morpholin-2-one Functionalization
Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds, avoiding the need for pre-functionalization of the substrates. mdpi.comnih.govrsc.org This strategy is highly desirable for the regioselective functionalization of heterocycles like morpholin-2-ones in an environmentally friendly manner. mdpi.com
A novel and efficient method for the C-N cross-dehydrogenative coupling of morpholin-2-ones with cyclic imides has been developed. mdpi.com This reaction is catalyzed by an earth-abundant copper(I) chloride catalyst in the presence of acetic acid, using molecular oxygen as the sole oxidant under mild conditions. mdpi.com The reaction proceeds with high regioselectivity, with the coupling occurring at the C3 position of the morpholin-2-one ring. mdpi.com This selectivity is attributed to the greater stability of the C3 radical intermediate compared to the C5 radical. mdpi.com
The proposed mechanism for the copper-catalyzed reaction likely involves the formation of a copper-enolate or a related intermediate, which then undergoes oxidation to generate a radical or a cationic species that reacts with the imide. In the absence of a metal catalyst, a plausible mechanism involves the auto-oxidation of the morpholin-2-one to form a radical intermediate, which then reacts with molecular oxygen to generate a peroxide. mdpi.com This peroxide can then facilitate the coupling with the imide. mdpi.com
Iron-catalyzed CDC reactions have also been extensively studied for the formation of C-C and C-X bonds. nih.gov While specific examples with 6-(4-Bromophenyl)morpholin-2-one are not detailed, the general principles of iron-catalyzed CDC, often involving single electron transfer (SET) pathways and radical intermediates, could potentially be applied to functionalize the morpholin-2-one core. nih.gov
Table 2: Examples of CDC Reactions with Morpholin-2-one Derivatives mdpi.com
| Morpholin-2-one Derivative | Coupling Partner (Imide) | Product | Yield (%) |
| N-Phenylmorpholin-2-one | Phthalimide | 3-(1,3-Dioxoisoindolin-2-yl)-4-phenylmorpholin-2-one | 85 |
| N-Phenylmorpholin-2-one | Succinimide | 3-(2,5-Dioxopyrrolidin-1-yl)-4-phenylmorpholin-2-one | 88 |
| N-Phenylmorpholin-2-one | Glutarimide | 3-(2,6-Dioxopiperidin-1-yl)-4-phenylmorpholin-2-one | 36 |
| N-Benzylmorpholin-2-one | Phthalimide | 4-Benzyl-3-(1,3-dioxoisoindolin-2-yl)morpholin-2-one | 82 |
Isomerization Phenomena Involving Morpholin-2-one Intermediates
Isomerization is a key consideration in the chemistry of substituted morpholin-2-ones, particularly those with stereocenters. The 6-(4-Bromophenyl)morpholin-2-one molecule possesses a stereocenter at the C6 position, meaning it can exist as a pair of enantiomers. The synthesis of this compound, unless an asymmetric method is employed, will typically result in a racemic mixture.
In the context of reaction mechanisms, isomerization can occur in intermediates. For instance, in the chiral phosphoric acid-catalyzed synthesis of C3-substituted morpholin-2-ones, the reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals. researchgate.net The stereochemical outcome of such reactions is highly dependent on the transition state geometries and the potential for isomerization of intermediates.
Furthermore, in some synthetic routes to morpholin-2-ones, such as those involving a domino ring-opening cyclization (DROC), the final products can be obtained with varying diastereomeric ratios, depending on the substitution pattern. acs.org For certain substrates, it is possible to obtain a single diastereomer. acs.org
The potential for racemization at a stereocenter adjacent to a carbonyl group, such as the C3 position in some morpholin-2-one derivatives, has also been noted. acs.org This can be influenced by the acidity of the proton at the stereocenter, which in turn is affected by the electronic nature of substituents on the molecule. acs.org
While specific studies on the isomerization of 6-(4-Bromophenyl)morpholin-2-one were not found, the general principles of stereoisomerism and the potential for isomerization in related systems highlight the importance of stereochemical control in the synthesis and reactions of this class of compounds.
Advanced Spectroscopic and Crystallographic Elucidation of 6 4 Bromophenyl Morpholin 2 One Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and spatial relationships of atoms within the 6-(4-Bromophenyl)morpholin-2-one molecule can be determined.
The proton NMR (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the splitting patterns (multiplicity) reveal the number of neighboring protons, and the integration values correspond to the number of protons giving rise to a particular signal.
Table 1: Predicted ¹H NMR Data for 6-(4-Bromophenyl)morpholin-2-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Aromatic-H | 7.2 - 7.6 | Multiplet | 4H |
| H-6 | 4.8 - 5.2 | Multiplet | 1H |
| H-5 | 3.2 - 3.8 | Multiplet | 2H |
| H-3 | 4.2 - 4.6 | Multiplet | 2H |
Note: This is a generalized prediction and actual values may vary.
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of each signal is dependent on the hybridization and electronic environment of the carbon atom.
For 6-(4-Bromophenyl)morpholin-2-one, the carbonyl carbon of the lactam (morpholin-2-one ring) would appear significantly downfield (around 165-175 ppm). The aromatic carbons would resonate in the range of 110-150 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the morpholine (B109124) ring would be found in the upfield region of the spectrum (typically 40-80 ppm).
Table 2: Predicted ¹³C NMR Data for 6-(4-Bromophenyl)morpholin-2-one
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | 165 - 175 |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-H | 128 - 132 |
| Aromatic C-N | 140 - 145 |
| C-6 | 75 - 85 |
| C-5 | 40 - 50 |
Note: This is a generalized prediction and actual values may vary.
Infrared (IR) Spectroscopic Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.
In the IR spectrum of 6-(4-Bromophenyl)morpholin-2-one, a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam would be expected in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amine in the morpholine ring would typically appear as a medium to weak band around 3300-3500 cm⁻¹. The C-N stretching vibrations would be observed in the 1000-1350 cm⁻¹ region. The aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-Br stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for 6-(4-Bromophenyl)morpholin-2-one
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium-Weak |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Lactam) | 1650 - 1700 | Strong |
| C-N Stretch | 1000 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure elucidation. The molecular weight of 6-(4-Bromophenyl)morpholin-2-one is 256.09 g/mol .
In the mass spectrum of 6-(4-Bromophenyl)morpholin-2-one, the molecular ion peak [M]⁺ would be expected at m/z 256 and 258 with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation of the molecular ion would likely involve the loss of small molecules or radicals from the morpholin-2-one (B1368128) ring, as well as cleavage of the bond connecting the phenyl group to the heterocyclic ring. For instance, fragmentation of the morpholine core could occur. preprints.org
Single Crystal X-ray Diffraction Analysis for Absolute and Relative Configuration Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. cardiff.ac.uk It provides precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.
The crystal structure of a related compound, 6-p-bromophenyl-1,4-oxathian-2-one, was determined by X-ray diffraction, revealing a boat conformation for the lactone ring with the aromatic ring nearly perpendicular to the bottom of the boat. rsc.org A similar analysis of 6-(4-Bromophenyl)morpholin-2-one would be expected to reveal the conformation of the morpholin-2-one ring and the orientation of the 4-bromophenyl substituent. This technique would unambiguously establish the relative configuration of any stereocenters and, in the case of a chiral crystal, the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Morpholin-2-ones
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. rsc.org It is a powerful tool for determining the absolute configuration of chiral compounds, including those with a morpholin-2-one core. nih.govacs.org
The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. aps.org For chiral 6-(4-Bromophenyl)morpholin-2-one, the ECD spectrum would exhibit characteristic Cotton effects (positive or negative bands) corresponding to the electronic transitions of the chromophores in the molecule, primarily the bromophenyl group and the lactam moiety. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration of the chiral center(s) can be determined. The signs and intensities of the Cotton effects are directly related to the spatial arrangement of the atoms, making ECD a valuable method for stereochemical assignment. nih.gov
Other Advanced Spectroscopic Techniques in Morpholin-2-one Research
Beyond the foundational techniques, a suite of advanced methods is often employed to gain deeper insight into the structure, conformation, and intermolecular interactions of morpholin-2-one derivatives.
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially for complex spin systems within the morpholine ring. COSY experiments establish proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. Fragmentation patterns observed in techniques like tandem mass spectrometry (MS/MS) can further help to piece together the molecular structure.
Hirshfeld Surface Analysis: Derived from single-crystal X-ray data, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like normalized contact distance (d_norm) onto the surface, researchers can identify and analyze hydrogen bonds, halogen bonds (involving the bromine atom), and other van der Waals forces that dictate the crystal packing. mdpi.com This would be particularly insightful for understanding how the bromine atom on the phenyl ring participates in crystal packing.
Computational Chemistry: Density Functional Theory (DFT) and other semi-empirical molecular orbital calculations are often used in conjunction with experimental data. mdpi.comnih.gov These methods can predict minimum energy conformations, calculate theoretical NMR and IR spectra to compare with experimental results, and analyze molecular properties like dipole moments and electrostatic potential surfaces, providing a deeper understanding of the molecule's reactivity and electronic structure. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 6-(4-Bromophenyl)morpholin-2-one |
Theoretical and Computational Studies on 6 4 Bromophenyl Morpholin 2 One and Analogues
Quantum Chemistry Calculations for Electronic Structure and Reaction Energetics
Quantum chemistry calculations are fundamental in elucidating the electronic properties and energetic landscapes of molecules. For 6-(4-Bromophenyl)morpholin-2-one, these methods provide insights into its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. mdpi.commtroyal.ca It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic properties. mdpi.commtroyal.ca In the context of morpholin-2-one (B1368128) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G*, are employed to determine optimized molecular structures, vibrational frequencies, and electronic properties. researchgate.netnih.gov These calculations can identify the most stable conformations and provide insights into the distribution of electron density within the molecule. researchgate.netnih.gov
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. frontiersin.org Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are valuable for understanding intermolecular interactions. mdpi.com Natural Bond Orbital (NBO) analysis, another DFT-based method, provides information about charge transfer and orbital interactions within the molecule. nih.gov
Coupled-Cluster Methods for High-Level Calculations
For more accurate energy and property calculations, coupled-cluster (CC) methods are often employed. While computationally more demanding than DFT, methods like coupled-cluster singles and doubles (CCSD) and its variants provide a higher level of theory. These methods are particularly useful for calculating accurate reaction energetics and excited state properties. nih.gov
Recent advancements have led to the development of local correlation methods, such as the domain-based local pair natural orbital (DLPNO) coupled-cluster theory, which reduces the computational cost and allows for the study of larger molecular systems. For instance, DLPNO-STEOM-CCSD has shown excellent agreement with experimental data for vertical excitation energies. nih.gov While direct applications of high-level coupled-cluster methods specifically to 6-(4-Bromophenyl)morpholin-2-one are not extensively documented in publicly available literature, their application to similar heterocyclic systems demonstrates their potential for providing benchmark-quality data on the electronic structure and properties of this compound. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The morpholin-2-one ring is conformationally flexible, and understanding its preferred shapes is crucial for predicting its biological activity and interactions with other molecules.
Conformational Analysis of the morpholine (B109124) ring, a parent structure to morpholin-2-one, has shown that it primarily adopts chair and twisted-boat conformations. nih.gov The relative energies of these conformers determine their population at a given temperature. nih.gov For substituted morpholin-2-ones like 6-(4-Bromophenyl)morpholin-2-one, the bulky substituent at the 6-position will significantly influence the conformational equilibrium. Computational methods can be used to calculate the energy of different conformers and identify the most stable arrangements. chemconnections.org
Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms, MD can explore the conformational landscape of 6-(4-Bromophenyl)morpholin-2-one and its analogues, revealing the transitions between different conformational states. chemconnections.orgnih.gov This information is vital for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov
Theoretical Investigations of Ring Strain and Stability
The stability of the morpholin-2-one ring is influenced by factors such as angle strain, torsional strain, and transannular interactions. Theoretical calculations can quantify the ring strain energy (RSE), which is the difference in energy between the cyclic molecule and a corresponding acyclic, strain-free reference compound. osti.gov
In Silico Modeling for Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
In silico modeling plays a pivotal role in modern drug discovery by predicting the biological activity of compounds and guiding the design of new, more potent molecules.
Computational Approaches to Ligand-Target Interactions
Understanding how a molecule like 6-(4-Bromophenyl)morpholin-2-one interacts with its biological target is a key aspect of rational drug design. Computational techniques such as molecular docking are used to predict the binding mode and affinity of a ligand to a receptor's binding site. nih.gov This involves generating a series of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted interaction energy. nih.gov
Pharmacophore modeling is another important tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpensoft.net 2D-QSAR models correlate activity with physicochemical properties or topological indices, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to build predictive models. nih.govresearchgate.net These models can help to understand which structural features are important for activity and to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net For morpholine-derived compounds, QSAR studies have been successfully applied to understand and predict their activity as inhibitors of various enzymes. nih.gov
Pharmacokinetic Modeling Methodologies
In the evaluation of 6-(4-Bromophenyl)morpholin-2-one and its analogs, theoretical and computational approaches are invaluable for predicting their pharmacokinetic profiles. These in silico methods allow for an early assessment of a compound's potential drug-like properties, guiding further experimental studies. The primary methodologies employed involve the use of various computational tools and web-based platforms to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters.
Computer-aided drug design (CADD) has become a cornerstone in modern drug discovery, enabling the prediction of the pharmacokinetic fate of a drug candidate. eijppr.com These predictions are based on the molecule's physicochemical properties, which are calculated from its chemical structure. For morpholine-based compounds and other heterocyclic structures, web servers like SwissADME are frequently utilized to generate a range of pharmacokinetic and physicochemical descriptors. eijppr.comals-journal.com
A critical aspect of this in silico evaluation is the assessment of drug-likeness, often based on established rules such as Lipinski's Rule of Five. nih.gov These rules correlate a molecule's physicochemical properties with its potential for oral bioavailability. In addition to Lipinski's rules, other filters like those proposed by Egan, Ghose, Muegge, and Veber are also applied to provide a more comprehensive drug-likeness profile. eijppr.com The bioavailability score, which is a composite measure of these properties, is a key output of these predictive models. eijppr.com
The methodologies also extend to predicting specific ADME properties. For instance, the topological polar surface area (TPSA) is a descriptor used to estimate a drug's transport characteristics, including its potential for absorption. eijppr.com An empirical formula, %ABS = 109 - (0.345 x TPSA), is often used to calculate the predicted percentage of absorption. eijppr.com Furthermore, in silico tools can predict potential toxicities, such as hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity, providing an early indication of a compound's safety profile. als-journal.com
The following interactive data table illustrates the types of pharmacokinetic and physicochemical parameters that are typically predicted for a compound like 6-(4-Bromophenyl)morpholin-2-one and its analogs using these computational methodologies.
| Parameter | Predicted Value | Description |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | A key parameter in Lipinski's Rule of Five, influencing absorption and distribution. |
| LogP (Lipophilicity) | < 5 | A measure of a compound's partition coefficient between an organic and aqueous phase, affecting membrane permeability. |
| H-bond Donors | < 5 | The number of hydrogen bond donors in the molecule, influencing solubility and binding. |
| H-bond Acceptors | < 10 | The number of hydrogen bond acceptors in the molecule, affecting solubility and binding. |
| Pharmacokinetic Predictions | ||
| Gastrointestinal (GI) Absorption | High | Prediction of the extent to which the compound is absorbed from the gastrointestinal tract. als-journal.com |
| Blood-Brain Barrier (BBB) Permeant | No | Prediction of the compound's ability to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | Yes/No | Prediction of whether the compound is a substrate for the P-gp efflux pump, which can limit drug absorption and distribution. |
| CYP Isoform Inhibition | e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Prediction of the potential for the compound to inhibit major cytochrome P450 enzymes, indicating potential for drug-drug interactions. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Indicates good oral bioavailability potential. nih.gov |
| Bioavailability Score | ~0.55 | A score indicating the overall likelihood of a compound having good oral bioavailability. eijppr.com |
These in silico predictions are crucial for prioritizing compounds for further synthesis and in vitro or in vivo testing, thereby streamlining the drug discovery and development process.
Derivatization and Chemical Modification Strategies for 6 4 Bromophenyl Morpholin 2 One Scaffolds
Substituent Effects on Reactivity and Selectivity
The reactivity of the 6-(4-bromophenyl)morpholin-2-one scaffold and the selectivity of its derivatization are significantly influenced by the electronic and steric properties of its substituents. These effects dictate the feasibility, rate, and outcome of chemical transformations.
Electronic Effects: The 4-bromophenyl group at the C-6 position exerts a notable electronic influence. The bromine atom is an electron-withdrawing group via induction, which can affect the acidity of the N-H proton. This, in turn, can influence the rate of N-functionalization reactions. For other aryl analogues, the presence of strong electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methoxy) on the C-6 aryl ring would further modulate the electron density of the system. For instance, in the synthesis of C-3 substituted morpholin-2-ones, a nitro group on the C-3 phenyl ring was found to increase the acidity of the proton at the stereocenter, which likely contributed to partial racemization and a lower enantiomeric excess in the final product.
Steric Effects: Steric hindrance plays a critical role in determining the accessibility of reactive sites. Bulky substituents on the C-6 aryl ring or on the nitrogen atom can hinder the approach of reagents, thereby slowing down reaction rates or directing the reaction to a less hindered site. acs.org This principle can be exploited to achieve regioselectivity in derivatization. For example, in an asymmetric synthesis of morpholin-2-ones, using a more sterically demanding 1-naphthyl group instead of a phenyl group resulted in a lower enantioselectivity, highlighting the impact of steric bulk on the transition state of the reaction. The spatial arrangement of atoms influences the shape and reactivity of molecules, and steric hindrance is often used to control selectivity by slowing down unwanted side reactions. acs.org
The interplay between steric and electronic effects is crucial. In nucleophilic substitution reactions, for example, the presence of bulky substituents can lead to a release of steric repulsion in the transition state, but the reaction barrier is often governed by the weakening of electrostatic attraction and orbital interactions. nih.gov Therefore, predicting the outcome of a derivatization reaction requires careful consideration of both the electronic nature and the size of all substituents on the morpholin-2-one (B1368128) scaffold.
Synthesis of Diverse Morpholin-2-one Analogues for Structure-Property Relationship Studies
A primary goal of derivatization is to generate a library of analogues to systematically study structure-property relationships (SPR) and structure-activity relationships (SAR). nih.govnih.gov The morpholine (B109124) scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable properties and its presence in numerous bioactive molecules. nih.gov By modifying the 6-(4-bromophenyl)morpholin-2-one core at different positions, researchers can fine-tune its pharmacological profile.
Key strategies for generating diversity include:
Modification of the C-6 Aryl Group: The 4-bromo substituent serves as a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, enabling a thorough exploration of the chemical space around this position.
Varying Substituents at N-4: As detailed in section 6.1, the nitrogen atom is a key site for introducing diversity. Attaching different alkyl, acyl, and aryl moieties can significantly alter the molecule's size, shape, and polarity, which is crucial for optimizing interactions with biological targets. rsc.org
Substitution on the Morpholinone Ring: Introducing substituents at the C-3 or C-5 positions of the morpholinone ring can create new chiral centers and probe the spatial requirements of the target binding pocket. Asymmetric catalytic methods have been developed for the synthesis of C-3 substituted morpholin-2-ones, which are key intermediates for drugs like Aprepitant. nih.govacs.org
The biological evaluation of these synthesized analogues allows for the establishment of SAR. For example, studies on various morpholine-containing derivatives have identified compounds with potent anti-inflammatory, anticancer, and enzyme-inhibitory activities. rsc.orgnih.govacs.org By correlating specific structural features with biological activity, researchers can develop predictive models to guide the design of next-generation therapeutic agents based on the 6-(4-bromophenyl)morpholin-2-one scaffold.
| Modification Site | Chemical Strategy | Potential New Groups | Purpose/Goal | Reference |
|---|---|---|---|---|
| C-6 Phenyl Ring | Suzuki, Sonogashira, Buchwald-Hartwig Coupling | Aryl, heteroaryl, alkynyl, amino groups | Explore interactions with target; modulate electronics. | nih.gov |
| N-4 Position | Alkylation, Acylation, Arylation | Alkyl chains, functionalized rings, amides | Modify solubility, polarity, H-bonding capacity. | rsc.orgnih.gov |
| C-3 Position | Asymmetric Synthesis (e.g., from amino alcohols) | Alkyl, aryl groups | Introduce new chiral centers; probe steric limits of binding site. | nih.govacs.org |
| C-5 Position | Synthesis from substituted starting materials | Alkyl, functional groups | Explore conformational effects and additional binding interactions. | nih.gov |
Applications in Academic Chemical Synthesis and Medicinal Chemistry Research
6-(4-Bromophenyl)morpholin-2-one as a Versatile Synthetic Building Block
The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. nih.govbiosynce.comsci-hub.senih.gov The morpholine ring system is known for its ability to improve aqueous solubility, a critical factor for drug absorption, and can positively influence a compound's metabolic profile. biosynce.comnih.gov The presence of the nitrogen and oxygen atoms in the morpholine ring allows for hydrogen bonding and other polar interactions, which can be crucial for binding to biological targets. biosynce.com
The "6-(4-Bromophenyl)morpholin-2-one" structure contains several points for chemical modification. The bromine atom on the phenyl ring is a particularly useful handle for synthetic chemists. It can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. This versatility enables the creation of large libraries of related compounds for structure-activity relationship (SAR) studies. sci-hub.senih.gov
Furthermore, the lactam functionality within the morpholin-2-one (B1368128) ring can be subjected to various chemical transformations. For instance, the amide bond can be hydrolyzed or reduced to access different classes of compounds. The nitrogen atom of the morpholine can also be functionalized, further expanding the synthetic possibilities.
The synthesis of morpholin-2-ones and their derivatives has been an area of active research. acs.orgresearchgate.netnih.govmdpi.com Various synthetic strategies have been developed to construct the morpholin-2-one core, often involving cyclization reactions of appropriately substituted amino alcohols or related precursors. acs.orgresearchgate.netnih.gov
Table 1: Key Reactive Sites of 6-(4-Bromophenyl)morpholin-2-one for Synthetic Elaboration
| Reactive Site | Potential Transformations | Resulting Functionality |
| Bromine Atom (on Phenyl Ring) | Cross-coupling reactions (e.g., Suzuki, Heck) | Biaryl systems, Alkylated/Alkynylated arenes |
| Lactam (Amide Bond) | Hydrolysis, Reduction | Amino acids, Amino alcohols |
| Morpholine Nitrogen | Alkylation, Acylation | N-Substituted morpholines |
| Carbonyl Group | Reduction, Grignard addition | Alcohols, Tertiary alcohols |
Integration into Complex Molecular Architectures
The synthesis of such hybrid molecules often involves multi-step reaction sequences where the pre-formed 6-(4-bromophenyl)morpholin-2-one scaffold is further elaborated. This approach allows for the systematic variation of different parts of the molecule to optimize its properties.
Methodological Contributions to Drug Discovery Research (Conceptual Frameworks)
The study and application of 6-(4-bromophenyl)morpholin-2-one and related morpholine-containing compounds contribute to the broader conceptual frameworks of drug discovery.
The morpholine ring is considered a "privileged pharmacophore," a molecular scaffold that is able to bind to multiple biological targets with high affinity. nih.govsci-hub.senih.govjchemrev.comijprems.comjchemrev.come3s-conferences.orgresearchgate.net This makes it a highly attractive structural motif for medicinal chemists in the process of rational drug design. The incorporation of a morpholine ring, as seen in 6-(4-bromophenyl)morpholin-2-one, is a deliberate strategy to improve the drug-like properties of a molecule. nih.govbiosynce.com
The morpholine moiety can influence a molecule's conformation, directing the spatial orientation of other functional groups to optimize interactions with a biological target. nih.govacs.org It can also modulate a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org For instance, the morpholine ring can enhance a compound's metabolic stability and bioavailability. nih.govnih.gov
The bromophenyl group in 6-(4-bromophenyl)morpholin-2-one also plays a significant role in its potential as a pharmacophore. The bromine atom can act as a hydrophobic substituent and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
Understanding how a molecule like 6-(4-bromophenyl)morpholin-2-one interacts with biological macromolecules is fundamental to drug discovery. Various experimental and computational methodologies are employed to study these interactions.
Computational Approaches:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.govfrontiersin.org For 6-(4-bromophenyl)morpholin-2-one and its derivatives, docking studies can help to visualize potential binding modes within the active site of a target protein. nih.govnih.gov These studies can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. biosynce.comfrontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov This method can be used to assess the stability of the binding pose predicted by molecular docking and to explore the conformational changes that may occur upon binding. nih.gov
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. frontiersin.org It can be used to calculate various properties of 6-(4-bromophenyl)morpholin-2-one, such as its geometry, charge distribution, and reactivity, which can help in understanding its interaction with biological targets. frontiersin.org
Experimental Techniques:
While specific binding results for 6-(4-bromophenyl)morpholin-2-one are not the focus here, it is important to note the types of experimental methods that would be used to validate computational predictions. These include techniques like X-ray crystallography to determine the three-dimensional structure of the ligand-protein complex, and various biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to measure binding affinity and thermodynamics.
The application of these methodologies to compounds like 6-(4-bromophenyl)morpholin-2-one contributes to a deeper understanding of the principles of molecular recognition and provides a rational basis for the design of new and more effective therapeutic agents.
Emerging Research Directions and Future Perspectives for 6 4 Bromophenyl Morpholin 2 One Chemistry
Development of Novel Catalytic Systems
The synthesis of the morpholin-2-one (B1368128) core is a key area of research, with a significant focus on developing novel catalytic systems that offer high efficiency, stereoselectivity, and functional group tolerance. Current research is moving beyond classical synthetic routes to embrace sophisticated catalytic approaches.
One promising direction is the use of one-pot catalytic processes. For instance, a telescoped catalytic synthesis of 3-aryl morpholin-2-ones has been developed using readily available urea (B33335) and thiourea (B124793) catalysts derived from Cinchona alkaloids. acs.orgnih.gov This method proceeds via a sequential Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization, affording the morpholin-2-one products in good to high yields and enantioselectivity. acs.orgnih.gov
Rhodium-catalyzed reactions also present a powerful tool for morpholin-2-one synthesis. A notable example is the reductive intramolecular ring expansion of N-(ethoxycarboxymethyl)oxazolidines, which, under a carbon monoxide and hydrogen atmosphere, yields N-methylmorpholin-2-ones in good to excellent yields. acs.org Another advanced catalytic strategy involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. ubc.ca This approach, utilizing a titanium catalyst for the hydroamination step and a Noyori-Ikariya ruthenium catalyst for the subsequent asymmetric reduction of the cyclic imine intermediate, produces chiral 3-substituted morpholines with excellent enantiomeric excesses (>95% ee). ubc.ca
Furthermore, catalysts for the synthesis of the broader morpholine (B109124) structure, which can be a precursor to morpholin-2-ones, are also being improved. A novel catalyst comprising nickel, copper, chromium, and rhenium supported on an alpha-alumina carrier has been developed for the synthesis of morpholine from diethylene glycol and ammonia, demonstrating high activity and selectivity. google.com
These advancements highlight a clear trend towards catalysts that enable asymmetric synthesis and multi-step reactions in a single pot, which is crucial for creating structurally complex and stereochemically defined morpholin-2-one derivatives.
| Catalyst System | Reaction Type | Key Advantages |
| Cinchona Alkaloid-derived Urea/Thiourea | One-pot Asymmetric Synthesis | Good to high yield and enantioselectivity; uses commercially available reagents. acs.orgnih.gov |
| Rhodium-based Catalysts | Reductive Ring Expansion | Good to excellent yields for N-methylmorpholin-2-ones. acs.org |
| Titanium/Ruthenium Catalysts | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | High enantiomeric excess (>95% ee) for chiral 3-substituted morpholines. ubc.ca |
| Ni-Cu-Cr-Re on α-Alumina | Morpholine Synthesis | High activity and selectivity for the synthesis of the parent morpholine ring. google.com |
Advanced Spectroscopic Probes for Reaction Monitoring
To complement the development of novel catalytic systems, advanced spectroscopic probes are becoming essential for real-time reaction monitoring and mechanistic studies. While traditional techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used for the characterization of final morpholin-2-one products researchgate.netmdpi.com, the focus is shifting towards in-situ monitoring to optimize reaction conditions and understand reaction kinetics.
Raman spectroscopy, for example, offers a powerful non-invasive method for tracking the progress of chemical reactions. In the synthesis of related heterocyclic compounds like styrylquinoline copolymers, Raman spectroscopy has been used to identify characteristic bands of functional groups and monitor their transformation throughout the reaction. mdpi.com For instance, the appearance and disappearance of bands corresponding to C-C and C-O-C vibrations can provide a detailed picture of the reaction progress. mdpi.com This technique could be readily adapted to monitor the cyclization and functionalization steps in the synthesis of 6-(4-bromophenyl)morpholin-2-one.
Photoluminescence (PL) spectroscopy is another advanced probe that could be employed, particularly for reactions involving fluorescent intermediates or products. The PL spectra of thin films of copolymers have been used to characterize the electronic properties of materials, with distinct emission bands corresponding to different structural motifs. mdpi.com For the synthesis of morpholin-2-one derivatives that may exhibit fluorescence, PL spectroscopy could offer a sensitive method for reaction monitoring and product characterization.
The integration of these advanced spectroscopic techniques with synthetic reactors, particularly in flow chemistry setups, will enable a deeper understanding of reaction mechanisms and facilitate high-throughput screening of reaction conditions, ultimately leading to more robust and efficient syntheses of 6-(4-bromophenyl)morpholin-2-one and its derivatives.
Integration with Flow Chemistry and Automated Synthesis
The integration of synthetic routes for morpholin-2-ones with flow chemistry and automated systems represents a significant leap forward in terms of efficiency, safety, and scalability. researchgate.netbohrium.com Automated flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product purity, and reduced chemical waste. researchgate.netbohrium.com
For example, a custom-designed automated fast-flow instrument has been developed for the synthesis of phosphorodiamidate morpholino oligomers (PMOs), demonstrating the potential for rapid, on-demand synthesis of complex molecules. mit.edu Such a platform could be adapted for the synthesis of a library of morpholin-2-one derivatives by systematically varying the starting materials and reagents. The ability to rapidly synthesize and screen a diverse set of compounds is a key advantage of this technology. syrris.com
The combination of flow chemistry with artificial intelligence and machine learning is also an emerging frontier that could further accelerate the discovery of new morpholin-2-one derivatives with desired properties. syrris.com
| Aspect | Traditional Batch Synthesis | Automated Flow Chemistry |
| Reaction Control | Less precise control over parameters. | Precise control over temperature, pressure, and flow rates. researchgate.net |
| Efficiency | Often requires intermediate purification, leading to longer reaction times. | Enables telescoping of reaction steps, increasing efficiency. syrris.com |
| Safety | Handling of hazardous reagents can be a concern at a larger scale. | Improved safety due to smaller reaction volumes and contained systems. bohrium.com |
| Scalability | Scale-up can require significant re-optimization. | Direct route to scaling with no re-optimization necessary. syrris.com |
| Reproducibility | Can be variable. | Highly reproducible due to precise control. bohrium.com |
Computational Design of Next-Generation Morpholin-2-one Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of next-generation morpholin-2-one derivatives. These methods allow for the in silico evaluation of molecular properties and biological activities, thereby guiding synthetic efforts towards the most promising candidates.
Molecular docking studies, for instance, can predict the binding affinity and orientation of morpholin-2-one derivatives within the active site of a biological target. researchgate.net This information is crucial for structure-activity relationship (SAR) studies and for designing compounds with enhanced potency and selectivity. nih.gov For example, in the design of other heterocyclic compounds, docking has been used to understand how different substituents on the molecular scaffold influence binding to target proteins. researchgate.net
Quantum mechanical calculations, such as those performed using Gaussian software, can be used to determine electronic properties like pKa. nih.gov This is particularly important for designing molecules that have optimal ionization states for biological activity in specific physiological environments. nih.gov By computationally screening a virtual library of 6-(4-bromophenyl)morpholin-2-one derivatives, researchers can prioritize the synthesis of compounds with the most favorable predicted properties.
The computational design process typically involves:
Identifying a biological target of interest.
Building a computational model of the target protein.
Docking virtual libraries of morpholin-2-one derivatives into the active site.
Calculating binding energies and other relevant properties.
Prioritizing a subset of compounds for chemical synthesis and experimental validation.
This integrated approach of computational design and chemical synthesis has the potential to significantly reduce the time and cost associated with the discovery of new drug candidates based on the 6-(4-bromophenyl)morpholin-2-one scaffold. nih.govnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-(4-bromophenyl)morpholin-2-one?
- Answer : The compound is typically synthesized via condensation reactions. For example, 4-bromophenyl-containing precursors can react with morpholine derivatives in ethanol under reflux, using catalysts like L-proline to enhance enantioselectivity. Post-synthetic purification via recrystallization or chromatography ensures product integrity .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of 6-(4-bromophenyl)morpholin-2-one?
- Answer : High-resolution techniques such as:
- Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and torsional conformations .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities .
- HPLC-MS for purity assessment and mass validation .
Q. How should researchers validate the crystallographic refinement of 6-(4-bromophenyl)morpholin-2-one?
- Answer : Use software like SHELXL for small-molecule refinement, ensuring residual factors (R1/wR2) are below 5%. Validate hydrogen bonding and torsional angles against computational models (e.g., DFT) .
Advanced Research Questions
Q. How can conformational analysis of the morpholin-2-one ring in 6-(4-bromophenyl)morpholin-2-one be systematically conducted using crystallographic data?
- Answer : Apply Cremer-Pople puckering coordinates to quantify ring puckering. For six-membered rings, calculate parameters like total puckering amplitude (Q) and phase angles (φ, θ) from atomic coordinates. Compare deviations from planarity to assess strain .
Q. What strategies are recommended for resolving discrepancies in hydrogen bonding patterns observed in different polymorphs of 6-(4-bromophenyl)morpholin-2-one?
- Answer : Perform graph-set analysis to categorize hydrogen bonds (e.g., D–H⋯A motifs) and identify dominant supramolecular synthons. Compare packing motifs across polymorphs using software like Mercury, focusing on N–H⋯O and C–H⋯π interactions .
Q. How can computational modeling complement experimental data in predicting the biological activity of 6-(4-bromophenyl)morpholin-2-one?
- Answer : Use docking studies (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays, such as enzyme inhibition or cellular viability tests, correlating binding affinities with structural features like bromophenyl hydrophobicity .
Q. What experimental considerations are critical for analyzing intermolecular interactions in co-crystals of 6-(4-bromophenyl)morpholin-2-one?
- Answer : Optimize co-crystallization conditions (solvent polarity, stoichiometry) to stabilize π-stacking or halogen bonding (Br⋯O/N). Use Hirshfeld surface analysis to quantify contact contributions (e.g., Br⋯H vs. H⋯H interactions) .
Methodological Tables
Table 1 : Key Crystallographic Parameters for 6-(4-Bromophenyl)morpholin-2-one (Hypothetical Data)
| Parameter | Value | Reference |
|---|---|---|
| Bond length (C–Br) | 1.89 Å | |
| Dihedral angle (Ar–morpholine) | 87.5° | |
| Hydrogen bond (N–H⋯O) | 2.85 Å, 165° | |
| Puckering amplitude (Q) | 0.42 Å |
Table 2 : Comparison of Analytical Techniques
| Technique | Application | Limitations |
|---|---|---|
| SC-XRD | Absolute configuration determination | Requires high-quality crystals |
| ¹H NMR | Functional group identification | Overlap in aromatic regions |
| HPLC-MS | Purity quantification | Limited to soluble samples |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
